2-Pyrazinamine 4-oxide

Descripción general

Descripción

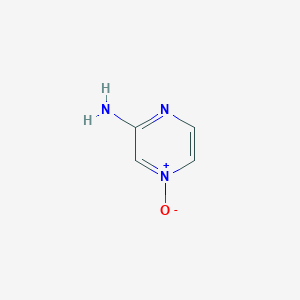

2-Pyrazinamine 4-oxide: is a chemical compound with the molecular formula C4H5N3O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinamine 4-oxide typically involves the oxidation of 2-pyrazinamine. One common method is the reaction of 2-pyrazinamine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-oxide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Pyrazinamine 4-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form pyrazine-2,4-dioxide.

Reduction: Reduction of this compound can yield 2-pyrazinamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Pyrazine-2,4-dioxide.

Reduction: 2-Pyrazinamine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated the potential of 2-pyrazinamine 4-oxide and its derivatives in cancer treatment. For instance, compounds derived from pyrazine structures have been shown to exhibit significant inhibitory effects on various cancer cell lines.

- Case Study : A study by Zhang et al. synthesized pyrazine derivatives that showed potent anticancer activity against the HCT116 cell line, with IC50 values ranging from 3.19 to 8.90 μM. These compounds were noted for their ability to enhance water solubility and improve bioavailability compared to traditional anticancer agents like piperlongumine .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics.

- Case Study : Pyrazinamide, a well-known derivative of pyrazine, is utilized in the treatment of tuberculosis. Research indicates that nitrogen heterocycles, including pyrazines, have broad-spectrum antimicrobial properties, which could be leveraged for new therapeutic agents against resistant strains of bacteria .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

- Case Study : In vitro studies have shown that pyrazine derivatives can inhibit inflammatory pathways, such as NF-κB and TNF-α secretion. Compounds containing pyrazine structures have demonstrated significant inhibitory effects on inflammation-related signaling pathways, suggesting their utility in treating inflammatory diseases .

Neurological Applications

Research indicates that pyrazine derivatives may offer neuroprotective benefits.

- Case Study : A recent investigation highlighted the synthesis of cinnamic acid-pyrazine hybrids that exhibited protective effects against oxidative stress in neuronal cell lines. These compounds showed EC50 values as low as 3.55 μM in protecting human microvascular endothelial cells from free radical damage .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

- Data Table : The following table summarizes key findings from SAR studies on pyrazine derivatives:

| Compound | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 3.19 | Effective against HCT116 cells |

| Compound B | Anti-inflammatory | 58 | Inhibits NF-κB signaling |

| Compound C | Neuroprotective | 3.55 | Protects against oxidative stress |

| Compound D | Antimicrobial | Variable | Effective against resistant bacteria |

Mecanismo De Acción

The mechanism of action of 2-Pyrazinamine 4-oxide involves its conversion to the active form, pyrazinoic acid, within the bacterial cell. Pyrazinoic acid interferes with the fatty acid synthase I enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis. This leads to the inhibition of bacterial growth and ultimately the death of the bacterium .

Comparación Con Compuestos Similares

Pyrazinamide: A well-known antitubercular drug that also converts to pyrazinoic acid within the bacterial cell.

Isoniazid: Another antitubercular agent that targets the synthesis of mycolic acids in Mycobacterium tuberculosis.

Uniqueness: 2-Pyrazinamine 4-oxide is unique due to its specific oxidation state and the presence of the 4-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .

Actividad Biológica

2-Pyrazinamine 4-oxide (CAS Number: 6863-77-0) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the field of infectious diseases. This compound is primarily recognized for its role as an intermediate in the synthesis of various heterocyclic compounds and as a precursor to pyrazinoic acid, which exhibits significant antitubercular properties.

The biological activity of this compound is closely linked to its conversion into pyrazinoic acid within bacterial cells. Pyrazinoic acid inhibits the fatty acid synthase I enzyme, crucial for the growth and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This inhibition disrupts the synthesis of fatty acids, leading to reduced bacterial viability and ultimately cell death.

Biological Activities

Antitubercular Activity :

this compound has shown significant potential as an antitubercular agent. Studies indicate that it can effectively inhibit the growth of Mycobacterium tuberculosis in vitro and in vivo, making it a candidate for further development in TB therapy .

Other Biological Activities :

Research has also explored its effects on other pathogens. For instance, pyrazinamide, a related compound, has been tested against Leishmania major, demonstrating varying efficacy depending on the dosage and treatment regimen .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vivo Studies : In a study involving mice infected with Leishmania major, treatment with pyrazinamide (related to this compound) resulted in observable reductions in lesion size, indicating potential efficacy against parasitic infections .

-

Chemical Reactions : The compound undergoes several chemical transformations:

- Oxidation : Converts to pyrazine-2,4-dioxide.

- Reduction : Yields 2-pyrazinamine.

- Substitution : Participates in nucleophilic substitution reactions, leading to various substituted pyrazine derivatives.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Converts to pyrazinoic acid; inhibits fatty acid synthase I | Specific oxidation state; unique reactivity |

| Pyrazinamide | Similar mechanism; well-established TB drug | Widely used in clinical settings |

| Isoniazid | Targets mycolic acid synthesis | Different target enzyme |

Toxicological Considerations

Research into the safety profile of pyrazinamide has raised concerns regarding potential carcinogenicity. Bioassays conducted on Fischer 344 rats and B6C3F1 mice indicated no clear lesions directly related to administration; however, some dose-related trends in lymphoma incidence were noted . These findings underscore the necessity for careful evaluation of long-term effects when considering compounds like this compound for therapeutic use.

Propiedades

IUPAC Name |

4-oxidopyrazin-4-ium-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJSCNQGWWUIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297973 | |

| Record name | 2-Pyrazinamine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-77-0 | |

| Record name | 2-Pyrazinamine, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC119868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinamine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.